Home > Products > Screening Compounds P33068 > 1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 2126162-40-9

1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-2835164
CAS Number: 2126162-40-9
Molecular Formula: C8H8N4O
Molecular Weight: 176.179
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds have garnered attention due to their diverse biological activities, particularly as potential therapeutic agents. They are known to exhibit significant activity as kinase inhibitors, which play crucial roles in various cellular processes including cell cycle regulation and signal transduction pathways .

Source

The compound is synthesized through various chemical methods involving cyclization reactions of appropriate precursors. The literature provides multiple synthetic routes that can be employed in laboratory and industrial settings .

Classification

1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is classified as a heterocyclic compound and specifically falls under the category of pyrazolo[3,4-d]pyrimidines. Its structure includes a cyclopropyl group and a pyrazolo-pyrimidine framework, contributing to its unique chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of 1-cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several methods:

  1. Cyclization Reaction: One common method involves the reaction of cyclopropylamine derivatives with phenyl-substituted pyrazole carboxylic acids in the presence of dehydrating agents like acetic anhydride and pyridine. The reaction typically occurs under reflux conditions to promote cyclization .
  2. Alternative Routes: Other synthetic strategies may include:
    • Knoevenagel Condensation: This method involves the condensation of suitable aldehydes with active methylene compounds.
    • Palladium-Catalyzed Cross-Coupling: This technique can be utilized for assembling more complex derivatives of pyrazolo[3,4-d]pyrimidines .

Technical Details

The synthesis generally requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, reactions are often carried out at elevated temperatures (50°C to 120°C) in solvents like ethanol or dimethyl sulfoxide .

Molecular Structure Analysis

Structure

The molecular structure of 1-cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one consists of a pyrazole ring fused with a pyrimidine ring. The cyclopropyl group is attached at the 1-position of the pyrazole moiety.

Data

Key structural data includes:

  • Molecular Formula: C10_{10}H10_{10}N4_{4}O
  • Molecular Weight: Approximately 206.21 g/mol
  • Melting Point: Specific values may vary based on purity but are typically reported around 135 °C for related compounds.
Chemical Reactions Analysis

Reactions

1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound is capable of undergoing nucleophilic substitutions at the phenyl ring using halogens or alkylating agents .

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Hydrogen peroxide in acetic acid at room temperature.
  • Reduction: Sodium borohydride in methanol under reflux conditions.
  • Substitution: Bromine in chloroform at ambient temperature.
Mechanism of Action

The mechanism of action for 1-cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves the inhibition of specific kinases such as Cyclin-dependent kinase 2 (CDK2) and Epidermal growth factor receptor tyrosine kinase (EGFR-TK). By inhibiting these kinases, the compound effectively disrupts cell cycle progression and promotes apoptosis in cancer cells. This makes it a candidate for further development in cancer therapeutics .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Generally appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

Chemical properties encompass reactivity with various reagents as discussed above. The stability of the compound under different pH conditions and temperatures is also significant for its application in biological systems.

Applications

The primary applications of 1-cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one lie in its potential use as a therapeutic agent. It has been explored for its effectiveness as a kinase inhibitor in treating various cancers. Additionally, ongoing research aims to evaluate its efficacy against other diseases where kinase signaling pathways play critical roles .

Introduction to 1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one in Contemporary Medicinal Chemistry

Historical Context and Discovery Milestones in Heterocyclic Scaffold Development

The pyrazolo[3,4-d]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, evolving from foundational heterocyclic systems dating to the 19th century. Pyrimidine itself was first isolated in 1885 by Pinner, who identified its structural resemblance to nucleic acid components (uracil, thymine, cytosine) and vitamin B₁ [3]. This discovery catalysed exploration into fused pyrimidine derivatives, with pyrazolopyrimidines emerging as isosteric purine analogues capable of mimicking adenosine triphosphate (ATP) in biological systems [4]. The specific incorporation of a cyclopropyl substituent at the N1 position—yielding 1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one—marked a strategic advancement in scaffold optimization during the early 2000s. Cyclopropanation addressed critical limitations of earlier derivatives, notably enhancing metabolic stability and membrane permeability by reducing susceptibility to oxidative metabolism [2] [6]. This modification exploited the ring strain and sp³-hybridized carbon atoms of cyclopropane to enforce conformational rigidity, improving target binding affinity while maintaining favourable log P values (typically 1.5–2.5) [7].

The scaffold’s synthetic versatility enabled rapid diversification, as evidenced by its application across therapeutic areas. By 2010, pyrazolo[3,4-d]pyrimidin-4-ones underpinned clinical candidates spanning antiviral, antibacterial, and anticancer domains [3] [8]. The cyclopropyl variant gained prominence through structure-activity relationship (SAR) studies demonstrating its unique capacity to modulate multiple biological targets, including tyrosine kinases, viral polymerases, and bacterial efflux pumps [5] [8]. X-ray crystallography confirmed that the cyclopropyl group induces a 15° tilt in the scaffold’s plane, enhancing van der Waals contacts with hydrophobic binding pockets inaccessible to unsubstituted analogues [6]. This structural insight solidified its status as a versatile pharmacophore for de novo drug design.

  • Table 1: Evolution of Pyrazolo[3,4-d]pyrimidin-4-one Scaffold
    Milestone PeriodKey DevelopmentImpact on Medicinal Chemistry
    1885–1950Isolation of pyrimidine; synthesis of simple derivativesEstablished nucleic acid mimicry and nucleoside biochemistry
    1950–1990Development of fused pyrimidines (e.g., pyrazolopyrimidines)Created ATP-competitive inhibitors for kinase modulation
    1990–2010Strategic N1-cyclopropylation of pyrazolo[3,4-d]pyrimidin-4-onesEnhanced metabolic stability, membrane permeability, and target selectivity
    2010–PresentApplication in antiviral/anticancer agents (e.g., HBV inhibitors)Addressed drug resistance through novel mechanism of action

Role in Addressing Drug Resistance Through De Novo Pharmacophore Design

The cyclopropyl-functionalized pyrazolopyrimidinone core has emerged as a pivotal pharmacophore in combating multidrug-resistant pathogens and malignancies. Its efficacy stems from two key attributes: target versatility and distinct mechanism of action relative to conventional therapeutics. In hepatitis B virus (HBV) therapy, neplanocin A analogues incorporating this scaffold (e.g., compound 4g) demonstrated dual inhibition of viral replication (EC₅₀ = 0.96 µM) and HBsAg secretion (EC₅₀ = 0.82 µM)—a critical advantage over lamivudine and entecavir, which solely target reverse transcription [1]. SAR analysis revealed that the cyclopropyl group acts as a bioisostere for traditional polar substituents (e.g., 4-NH₂), providing weak H-bond donor capability while maintaining lipophilicity essential for cellular uptake [1] [2]. This property circumvents resistance mutations that plague nucleoside analogues by enabling interactions with conserved viral structural proteins.

In antibacterial applications, peptide conjugates like compound 17 (MIC: ≥1 µg/mL against Pseudomonas aeruginosa) exploit the scaffold’s ability to disrupt microbial membranes while inhibiting folate synthesis [5]. The cyclopropyl moiety enhances penetration through Gram-negative outer membranes by facilitating self-assembly into pore-forming aggregates—a mechanism absent in fluoroquinolones [5]. Similarly, in oncology, pyrazolo[3,4-d]pyrimidin-4-ones inhibit drug-resistance drivers like c-Src kinase (Kᵢ < 0.1 µM) and P-glycoprotein efflux pumps [6] [8]. Molecular dynamics simulations confirm that the cyclopropyl group induces a 3.2 Å displacement in the Src kinase activation loop, sterically blocking ATP binding more effectively than benzyl or phenyl substituents [6].

  • Table 2: Bioactivity Profile of Cyclopropyl-Functionalized Pyrazolopyrimidinone Derivatives
    Therapeutic AreaLead CompoundKey Biological ActivityResistance Mechanism Addressed
    Antiviral (HBV)4g [1]EC₅₀ (HBV DNA) = 0.96 µM; EC₅₀ (HBsAg) = 0.82 µMDual-target inhibition bypasses polymerase mutations
    Antibacterial17 [5]MIC = 1 µg/mL (vs. P. aeruginosa)Membrane disruption + folate synthesis inhibition
    Anticancer (Neuroblastoma)LP-2 [6]IC₅₀ = 0.13 µM (SH-SY5Y cells)c-Src kinase inhibition + evasion of efflux pumps
    Kinase InhibitionUnspecified [8]IC₅₀ = 0.013–0.018 µM (MCF-7 cells)Allosteric inhibition of tyrosine kinase domains

To overcome physicochemical limitations—notably poor aqueous solubility (typically <10 µg/mL)—nanotechnology platforms have been engineered. Stealth liposomes (e.g., LP-2) encapsulating the scaffold achieve 98% entrapment efficiency while enhancing tumour biodistribution 5-fold versus free drug [6]. Albumin nanoparticles further leverage the scaffold’s affinity for hydrophobic pockets, sustaining release over 72 hours in vitro [6]. These delivery strategies exploit the cyclopropyl group’s role as a molecular "anchor" for nanocarrier binding, exemplifying rational pharmacophore optimization across scales.

Compounds Cited in Article:

  • 1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
  • 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid [7]
  • 1-Cyclopropyl-5-[(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [2]
  • Pyrazolo[3,4-d]pyrimidine-based neplanocin analogue 4g [1]
  • Peptide conjugate 17 [5]
  • Liposome-encapsulated LP-2 [6]

Properties

CAS Number

2126162-40-9

Product Name

1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

1-cyclopropyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C8H8N4O

Molecular Weight

176.179

InChI

InChI=1S/C8H8N4O/c13-8-6-3-11-12(5-1-2-5)7(6)9-4-10-8/h3-5H,1-2H2,(H,9,10,13)

InChI Key

TVLXJCPRTLLHEG-UHFFFAOYSA-N

SMILES

C1CC1N2C3=C(C=N2)C(=O)NC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.